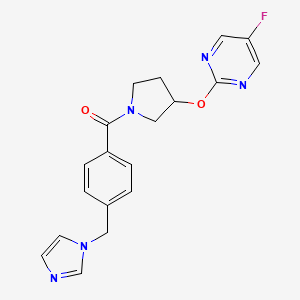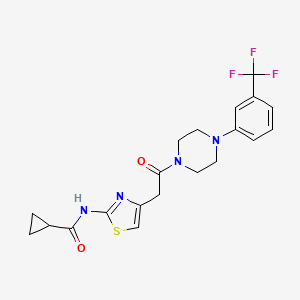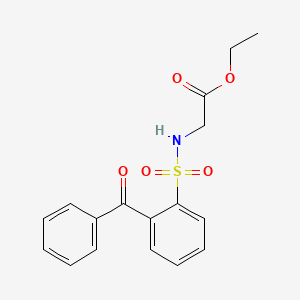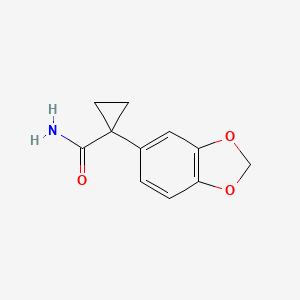
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including cell growth and division. N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has also been shown to modulate the activity of certain signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of signaling pathways involved in cancer and neurodegenerative diseases. N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide, including further studies on its mechanism of action, exploration of its potential use in the treatment of other diseases, and development of more potent analogs. Additionally, research on the pharmacokinetics and toxicity of N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide is needed to determine its safety and efficacy for human use.
Conclusion:
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide is a promising compound that has gained attention in the scientific community due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide involves the reaction of 2-methoxy-2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of a base. The resulting product is purified to yield N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(9-15,10-18-2)16-13(17)12(19-3)11-7-5-4-6-8-11/h4-8,12H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPEBRSCSTVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)



![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)


![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2735513.png)


![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)